

Spectroscopic Analysis of 1,2-Propanediol, 1-acetate: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Propanediol, 1-acetate

Cat. No.: B1347051

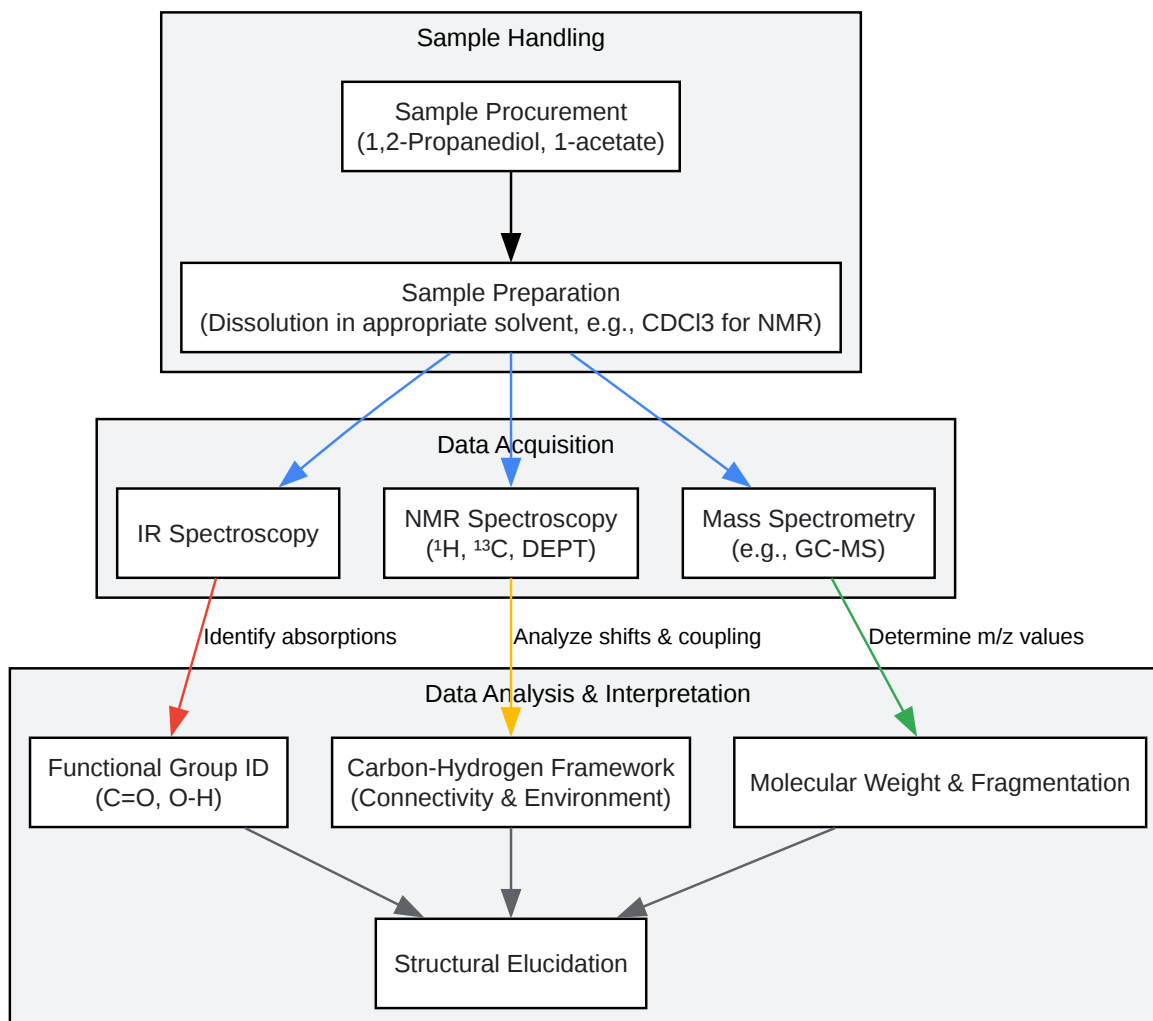
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This technical guide provides an in-depth overview of the spectroscopic data for **1,2-Propanediol, 1-acetate** (also known as 2-hydroxypropyl acetate), a bifunctional organic compound with applications as a solvent and chemical intermediate.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

1,2-Propanediol, 1-acetate possesses both a secondary alcohol and an ester functional group.^[2] This unique structure gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization. The molecular formula is $C_5H_{10}O_3$, with a molecular weight of 118.13 g/mol.^{[1][3]}

The general workflow for the spectroscopic characterization of a chemical entity like **1,2-Propanediol, 1-acetate** involves a multi-technique approach to unambiguously determine its structure.



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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1,2-Propanediol, 1-acetate**.

¹H NMR Data

The proton NMR spectrum is characterized by distinct signals for the acetate methyl group and the protons on the propanediol backbone.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (on propane backbone)	~1.2	Doublet (d)	3H
-OCOCH ₃ (acetate methyl)	~2.05 - 2.15	Singlet (s)	3H
-OH (hydroxyl)	Variable (broad singlet)	Singlet (br s)	1H
-CH(OH)-	~3.8 - 4.0	Multiplet (m)	1H
-CH ₂ (OAc)-	~4.0 - 4.2	Multiplet (m)	2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from typical values for similar functional groups.[\[1\]](#)

¹³C NMR Data

The carbon NMR spectrum confirms the presence of five distinct carbon environments.

Carbon Assignment	Chemical Shift (δ , ppm)
-CH ₃ (on propane backbone)	~18-20
-OCOCH ₃ (acetate methyl)	~21
-CH(OH)-	~65-67
-CH ₂ (OAc)-	~68-70
-OC=O (ester carbonyl)	~170-172

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. For **1,2-Propanediol, 1-acetate**, the most prominent features are the absorptions corresponding to the hydroxyl and ester groups.^[1]

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Broad, Strong
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong
C=O Stretch (Ester)	~1740	Strong, Sharp
C-O Stretch (Ester & Alcohol)	1000 - 1300	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a chemical fingerprint. For a volatile compound like **1,2-Propanediol, 1-acetate**, it is often coupled with Gas Chromatography (GC-MS).^[1]

m/z Value	Assignment	Notes
118	$[M]^+$	Molecular Ion
103	$[M - CH_3]^+$	Loss of a methyl group
75	$[M - CH_3CO]^+$	Loss of an acetyl group
59	$[CH_3CH(OH)CH_2]^+$	Fragment from cleavage of the ester bond
43	$[CH_3CO]^+$	Acetyl cation, often a base peak for acetates

Note: Fragmentation patterns are predicted based on common pathways for esters and alcohols. The relative intensities of fragments can vary depending on the ionization method.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as **1,2-Propanediol, 1-acetate**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **1,2-Propanediol, 1-acetate** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm). Integrate the ¹H NMR signals.

FT-IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) method is common. Place a single drop of **1,2-Propanediol, 1-acetate** directly onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Acquire a background spectrum of the empty instrument (or clean ATR crystal/salt plates) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **1,2-Propanediol, 1-acetate** (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.
- GC Method Setup:

- Column: Use a high-polarity capillary column, such as one with a polyethylene glycol (PEG) stationary phase.[1]
- Injector: Set the injector temperature to around 200-220°C.[2] Inject a small volume (e.g., 1 µL) of the sample.
- Oven Program: Implement a temperature ramp, for example, starting at 50°C and increasing at a rate of 10°C/min up to 250°C to ensure separation from any impurities.
- Carrier Gas: Use Helium or Hydrogen as the carrier gas.
- MS Method Setup:
 - Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan a mass-to-charge (m/z) range from approximately 35 to 200 amu.
 - Detector: Set the detector temperature to around 250°C.[2]
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[4]

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